![molecular formula C21H24N2O3 B304069 N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304069.png)
N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. CX-4945 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用機序
CX-4945 inhibits the activity of CK2 by binding to its catalytic subunit, preventing its phosphorylation and subsequent activation. CK2 plays a crucial role in the regulation of various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. By inhibiting CK2, CX-4945 disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, CX-4945 reduces the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, CX-4945 has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
CX-4945 has several advantages for lab experiments. It is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, CX-4945 has been extensively optimized for its synthesis, which makes it readily available for research purposes. However, CX-4945 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, CX-4945 has been shown to have some off-target effects, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for the study of CX-4945. One potential direction is the development of CX-4945 as a therapeutic agent for cancer. Several clinical trials have been conducted to evaluate the safety and efficacy of CX-4945 in cancer patients, and further studies are needed to determine its potential as a cancer treatment. Another potential direction is the study of CX-4945 in neurodegenerative disorders. Recent studies have shown that CK2 plays a crucial role in the regulation of neuronal function, and CX-4945 may have potential as a treatment for these disorders. Additionally, further studies are needed to determine the potential of CX-4945 as an antiviral agent, particularly in the treatment of HIV and hepatitis C virus.
合成法
The synthesis of CX-4945 involves the reaction of 5-methyl-2-furancarboxylic acid with cyclohexylamine to produce 5-methyl-2-furylcarboxamidine. The resulting compound is then reacted with 4-fluoro-3-nitrobenzoic acid to form CX-4945. The synthesis method for CX-4945 has been extensively optimized to improve its yield and purity.
科学的研究の応用
CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CX-4945 has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. CX-4945 has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques. Additionally, CX-4945 has been studied for its antiviral properties, where it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
特性
製品名 |
N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide |
---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
N-[(Z)-3-(cyclohexylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-12-13-18(26-15)14-19(21(25)22-17-10-6-3-7-11-17)23-20(24)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,25)(H,23,24)/b19-14- |
InChIキー |
IVTZEONWZZBVIH-RGEXLXHISA-N |
異性体SMILES |
CC1=CC=C(O1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。